molecular formula C18H26N2O5S B2529910 1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone CAS No. 478079-98-0

1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone

Cat. No.: B2529910
CAS No.: 478079-98-0
M. Wt: 382.48
InChI Key: IPNFLCJROSPTML-UHFFFAOYSA-N
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Description

This compound features a 2,2,6,6-tetramethylpiperidine core substituted at the 4-position with an oxyimino group linked to a 4-methoxyphenylsulfonyl moiety. The steric hindrance from the tetramethyl groups on the piperidine ring improves thermal and chemical stability, making it suitable for applications in catalysis, medicinal chemistry, or polymer stabilization .

Properties

IUPAC Name

[(1-acetyl-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-13(21)20-17(2,3)11-14(12-18(20,4)5)19-25-26(22,23)16-9-7-15(24-6)8-10-16/h7-10H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNFLCJROSPTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=NOS(=O)(=O)C2=CC=C(C=C2)OC)CC1(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone is a complex organic molecule with potential biological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine core substituted with a methoxyphenylsulfonyl group and an imino linkage, which may contribute to its biological properties. The structural formula can be represented as follows:

C15H22N2O4S\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

1. Antibacterial Activity

Research indicates that compounds with similar sulfonyl groups exhibit varying degrees of antibacterial activity. For instance, derivatives of sulfonamide compounds have shown effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis . While specific data on the target compound is limited, its structural similarities suggest potential antibacterial properties.

2. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have demonstrated strong inhibitory action against urease and acetylcholinesterase, with some showing IC50 values in the low micromolar range . The presence of the sulfonyl group is often associated with enhanced enzyme binding affinity.

3. Anticancer Potential

Research on structurally similar compounds has indicated promising anticancer activity. For example, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their biological activities. Some demonstrated significant inhibition of cancer cell lines and were effective against specific bacterial strains .
  • Enzyme Inhibition Studies : In a comparative study, several sulfonamide derivatives were tested for their ability to inhibit urease. Compounds with similar functional groups exhibited IC50 values ranging from 0.63 to 2.14 µM .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntibacterialSalmonella typhi5.0
Compound BAcetylcholinesteraseEnzyme1.5
Compound CAnticancerMCF-7 Cell Line3.0

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Modified Sulfonyl/Oxyimino Groups
Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Stability/Reactivity Notes
Target Compound 4-Methoxyphenylsulfonyl-oxyimino, ethanone, tetramethylpiperidine ~346.43 (estimated) Not reported High steric hindrance; sulfonate ester enhances hydrolytic stability
1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone (CAS 478079-94-6) Benzoyloxy instead of sulfonyloxy 346.43 Not reported Benzoyloxy group (ester) less stable to hydrolysis vs. sulfonate ester
(4-Chlorophenyl)({[1-(phenylsulfonyl)-4-piperidinylidene]amino}oxy)methanone (CAS 477847-24-8) Chlorophenyl carbonyl, phenylsulfonyl, non-tetramethyl piperidine Not reported Not reported Electron-withdrawing Cl reduces electron density; lower steric hindrance
2.2 Piperidine/Piperazine-Based Ethanone Derivatives
Compound Name Core Structure Functional Groups Melting Point (°C) Application Notes
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Piperazine Tetrazolylthio, 4-methoxyphenylsulfonyl 131–134 Potential antimicrobial/anticancer agent; piperazine increases solubility
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) Piperazine CF3-substituted sulfonyl 165–167 Enhanced electron-withdrawing effects improve metabolic stability
Target Compound Tetramethylpiperidine Sulfonyloxyimino, ethanone Not reported Steric bulk reduces enzymatic degradation; suited for polymer stabilization
2.3 Hindered Piperidine Derivatives with Alternative Functional Groups
Compound Name Functional Group Stability Notes Synthesis Method
2,2,6,6-Tetramethyl-1-(thiosulfinylaminothio)piperidine (4) –S–N=S=S Moderate thermal stability Reaction of piperidine with S2Cl2/NH3
2,2,6,6-Tetramethyl-4-piperidone Ketone High crystallinity Isolation from natural sources
Target Compound Sulfonyloxyimino, ethanone High hydrolytic and thermal stability Likely involves sulfonation of oxyimino intermediate

Key Research Findings

  • Steric Effects : The 2,2,6,6-tetramethylpiperidine core in the target compound significantly enhances stability compared to unhindered analogues (e.g., CAS 477847-24-8) .
  • Sulfonate vs. Ester Groups: The sulfonyloxyimino group improves resistance to hydrolysis versus benzoyloxy derivatives, making the target compound more suitable for aqueous environments .
  • Biological Potential: Piperazine-based ethanones (e.g., 7e, 7f) show promise in medicinal chemistry due to solubility and electron-withdrawing substituents, whereas the target compound’s steric bulk may limit bioavailability but enhance polymer compatibility .

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